8-Fluoro-5-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline

Lipophilicity Membrane permeability Physicochemical property

Medicinal chemists optimizing CNS-penetrant leads often face a scarcity of THIQ building blocks that combine metabolic stability with tunable lipophilicity. Standard 5-alkoxy or 8-fluoro THIQ analogs fail to deliver the orthogonal electronic and steric profile required for fine-tuning target engagement and ADME. - Unique Substitution Pattern: Simultaneous C8-fluoro (¹⁹F NMR handle, metabolic block) and C5-isopropoxy (LogP 2.26, TPSA 21.26 Ų) substituents provide a non-interchangeable scaffold. - Validated Pharmacophore: The isopropoxy-THIQ chemotype is a known GluN2B PAM scaffold; the 8-fluoro substituent shifts β₂/β₁ selectivity >3-fold vs. the 5-fluoro isomer. - Reliable Supply: Catalog stock at 95% purity ensures rapid initiation of SAR campaigns without custom synthesis delays.

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
Cat. No. B13241802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-5-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC12H16FNO
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESCC(C)OC1=C2CCNCC2=C(C=C1)F
InChIInChI=1S/C12H16FNO/c1-8(2)15-12-4-3-11(13)10-7-14-6-5-9(10)12/h3-4,8,14H,5-7H2,1-2H3
InChIKeyIKRUFHQPBCDNBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-5-(propan-2-yloxy)-THIQ – Physicochemical and Structural Baseline


8-Fluoro-5-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline (CAS 2060008-89-9) is a bicyclic tetrahydroisoquinoline (THIQ) building block bearing simultaneous C8-fluoro and C5-isopropoxy substituents on the aromatic ring [1]. The molecular formula is C₁₂H₁₆FNO with a molecular weight of 209.26 g/mol, and the compound is commercially supplied at 95% purity . This substitution pattern—combining an electron-withdrawing fluorine with a moderately bulky alkoxy donor—generates a distinctive electronic and steric environment rarely encountered in commercial THIQ libraries, making it a non-interchangeable scaffold for medicinal chemistry exploration.

Scaffold Bicyclic THIQ with simultaneous C8-fluoro and C5-isopropoxy substituents
Profile Distinct electronic/steric environment for SAR exploration
Grade Research-grade building block, supplied at high purity

Why This 8-Fluoro-5-Isopropoxy THIQ Cannot Be Replaced by Analogs


THIQ analogs differing in alkoxy chain length or fluorine position exhibit measurably distinct lipophilicity, electronic distribution, and steric profiles that directly impact target engagement, metabolic stability, and off-rate kinetics . The 5-isopropoxy group contributes greater steric bulk and lipophilicity (calculated LogP 2.26) than the methoxy (LogP ~1.7) or ethoxy (LogP ~2.0) congeners, while the 8-fluoro substituent alters the pKa of the secondary amine and introduces a dipole orthogonal to the ring plane [1]. Published structure–activity relationship (SAR) data on trimetoquinol derivatives demonstrate that moving the fluorine atom from the 5- to the 8-position shifts β₂/β₁ adrenoceptor selectivity by over 3-fold [2]. Interchanging this compound with 8-fluoro-5-methoxy-THIQ or 5-isopropoxy-THIQ (lacking fluorine) would therefore alter both the physicochemical and pharmacological fingerprint of any derived lead series.

Alkoxy Chain Variation
Replacing 5-isopropoxy with methoxy or ethoxy lowers lipophilicity and may shift membrane permeability and target engagement profiles.
Fluorine Positional Isomerism
8-Fluoro vs. 5-fluoro substitution alters β-adrenoceptor selectivity based on class-level TMQ SAR; pharmacophore mismatch may occur.
Des-Fluoro Analogs
Removing the 8-fluoro substituent eliminates a key electronic dipole and may alter metabolic stability and receptor interactions.

Quantitative Differentiation Evidence vs. Closest THIQ Analogs


Lipophilicity Comparison: Isopropoxy vs. Methoxy THIQ Analogs

The target compound exhibits a calculated LogP of 2.26, significantly higher than the 8-fluoro-5-methoxy analog (estimated LogP ~1.74) . This ~0.5 LogP unit increase—corresponding to approximately a 3.2-fold higher octanol-water partition coefficient—predicts enhanced passive membrane permeability and potentially altered tissue distribution [1]. The higher LogP arises directly from the replacement of the methoxy group with an isopropoxy group at position 5, representing a quantifiable property difference that governs compound behavior in cellular assays.

Lipophilicity (LogP) Comparison
Calculated, vendor data
Target LogP 2.26
5-Methoxy analog ~1.74
ΔLogP +0.52 (~3.2‑fold)
Reported LogP increase may support higher membrane partitioning; calculated only.
Experimental LogD₇.₄ measurement recommended for confirmation.
Lipophilicity Membrane permeability Physicochemical property

8-Fluoro Substitution: Impact on β-Adrenoceptor Subtype Selectivity

Published data on trimetoquinol (TMQ) analogs demonstrate that relocating fluorine from the C5 to the C8 position alters β₂/β₁ adrenoceptor selectivity. In guinea pig trachea (β₂) and atria (β₁) assays, the 8-fluoro-TMQ analog exhibited enhanced β₂-selectivity compared to the 5-fluoro congener, with a β₂/β₁ potency ratio shift of >3-fold [1]. While these data are from the 1-benzyl-substituted TMQ series rather than the 5-alkoxy series, they establish a class-level principle that C8-fluorination on the THIQ scaffold modulates receptor subtype preference. The target compound uniquely pairs this 8-fluoro substitution with a 5-isopropoxy group, a combination unexplored in the published TMQ SAR.

β-Adrenoceptor Selectivity Shift
Class-level inference
>3-fold
β₂/β₁ selectivity difference (TMQ series)
8-Fluoro positional isomer may enhance β₂-selectivity; class-level SAR from trimetoquinol.
Direct measurement on target compound not available; validate in target assays.
Receptor selectivity β-Adrenoceptor Fluorine positional effect

Isopropoxy Group in THIQ Scaffolds: NMDA Receptor Modulation Potential

Strong et al. (2017) identified a series of positive allosteric NMDA receptor modulators wherein the prototypical compound contains a single isopropoxy moiety on the THIQ scaffold, replacing the two methoxy substituents of the reference compound CIQ. Modifications of this isopropoxy-containing scaffold yielded analogs with submicromolar EC₅₀ values (EC₅₀ < 1 µM) at GluN2B-containing NMDARs [1]. The presence of the isopropoxy group was critical for the GluN2B subunit activity enhancement. The target compound's 5-isopropoxy substitution maps onto this validated pharmacophoric element, while the 8-fluoro substituent provides an additional vector for potency and metabolic stability optimization not explored in the Strong et al. series.

NMDA GluN2B Potentiation
Class-level inference
Isopropoxy-THIQ series GluN2B EC₅₀
CIQ (6,7-dimethoxy) GluN2C/D-selective
Isopropoxy shifts subunit selectivity toward GluN2B
Validated isopropoxy pharmacophore for GluN2B; target adds unexplored 8-fluoro vector.
Strong et al. (2017); no data on current compound.
NMDA receptor GluN2B Positive allosteric modulator Isopropoxy SAR

Molecular Weight and Polar Surface Area vs. Unsubstituted THIQ

The target compound (MW 209.26, TPSA 21.26 Ų) occupies a differentiated property space compared to the parent scaffold 8-fluoro-1,2,3,4-tetrahydroisoquinoline (MW 151.18, TPSA 12.03 Ų) [1]. The addition of the 5-isopropoxy group increases molecular weight by 58.08 Da (+38%) and TPSA by 9.23 Ų, shifting the molecule into a higher and more favorable range for CNS drug-likeness (MW < 400, TPSA < 60 Ų), while still maintaining compliance with commonly applied property filters [2]. The increased TPSA of 21.26 Ų (vs. 12.03 for the unsubstituted 8-fluoro-THIQ) modestly reduces predicted passive BBB permeation rate while potentially improving aqueous solubility.

MW & TPSA Comparison
Calculated (vendor)
209.26 g/mol, 21.26 Ų
vs. 8-fluoro-THIQ: 151.18 g/mol, 12.03 Ų
Property profile shifts toward CNS lead-like space; higher TPSA may improve solubility.
CNS drug-likeness filters provide class-level context.
Molecular weight CNS drug-likeness TPSA Physicochemical property

Application Scenarios with Differentiated Value


CNS Lead Generation with Balanced Lipophilicity and Metabolic Stability

The compound's LogP of 2.26 and TPSA of 21.26 Ų place it within favorable CNS drug-like property space [1]. In lead generation campaigns targeting neurological or psychiatric indications, this building block offers a starting point with pre-installed fluorine for oxidative metabolism blockade and an isopropoxy group for tuned lipophilicity. When derivatized at the secondary amine (position 2), the scaffold can be elaborated into candidate molecules that retain or improve upon the physicochemical profile while exploring diverse pharmacophores.

β-Adrenoceptor Subtype-Selective Agonist or Antagonist Programs

Class-level evidence from 8-fluoro-trimetoquinol demonstrates that C8-fluorination on the THIQ nucleus enhances β₂/β₁ selectivity by >3-fold compared to the C5-fluoro isomer [2]. Programs seeking subtype-selective β-adrenoceptor ligands should prioritize 8-fluoro-substituted THIQ scaffolds. The target compound uniquely combines this selectivity-enhancing fluorine with a 5-isopropoxy group that can be leveraged for additional target engagement or pharmacokinetic optimization—a combination not explored in the published TMQ analog series.

GluN2B-Containing NMDA Receptor Modulator Discovery

The isopropoxy-THIQ chemotype has been validated as a scaffold for positive allosteric modulation of GluN2B-containing NMDA receptors, with optimized analogs achieving submicromolar EC₅₀ values [3]. The target compound supplies this pharmacophoric isopropoxy element at the 5-position, with the added advantage of an 8-fluoro substituent not present in any compound from the published Strong et al. series. Researchers can elaborate this scaffold to explore whether 8-fluorination further enhances GluN2B potency or subunit selectivity beyond what the isopropoxy series alone achieves.

Fluorine-19 NMR Probe Development and Metabolic Tracing

The single fluorine atom at position 8 provides a clean ¹⁹F NMR spectroscopic handle (no other fluorine atoms present in the molecule) [1]. This makes the compound suitable as a building block for synthesizing ¹⁹F NMR probe molecules or for metabolic tracing studies where fluorine detection sensitivity is required. The 5-isopropoxy group provides a distinct ¹H NMR signature (isopropyl methyl doublet) that complements the fluorine signal, enabling dual-nuclei monitoring in biochemical assays.

Application
Selection Property
Validation Focus
CNS lead generation
Balanced lipophilicity and TPSA for CNS drug-like space
CNS drug-likeness profiling, membrane permeability assays
β-Adrenoceptor subtype programs
8-Fluoro substitution for β₂/β₁ selectivity engineering
Receptor subtype selectivity assays (β₁/β₂ functional profiling)
GluN2B NMDA receptor modulator discovery
Isopropoxy-THIQ pharmacophore for GluN2B
GluN2B potentiation assays and subunit selectivity profiling
¹⁹F NMR probe development
Single ¹⁹F NMR handle with complementary ¹H isopropyl signature
¹⁹F NMR detection sensitivity and dual-nuclei monitoring in biochemical assays
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